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Cat. No.: B611743 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Introduction
JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable

positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).

[1][2] This compound emerged from a collaborative effort between Janssen Research and

Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) as a

potential clinical candidate for the treatment of schizophrenia.[1] JNJ-46778212 demonstrated

robust efficacy in preclinical models, targeting various domains of schizophrenia, and exhibited

a favorable drug metabolism and pharmacokinetics (DMPK) profile.[1][2] This technical guide

provides a comprehensive overview of the discovery, synthesis, and key preclinical data for

JNJ-46778212.

Discovery and Rationale
The development of JNJ-46778212 was driven by the need for novel therapeutic agents for

schizophrenia with a mechanism of action distinct from existing antipsychotics. The potentiation

of mGlu5 was identified as a promising therapeutic strategy. However, earlier mGlu5 PAMs

were associated with neurotoxicity and seizure liability, potentially due to their potentiation of

NMDA receptor currents. The research that led to JNJ-46778212 focused on identifying a

molecule with "stimulus bias," aiming for antipsychotic and cognition-enhancing effects without

directly modulating NMDA receptor function, thereby potentially offering a wider therapeutic

window.
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Synthesis
The synthesis of JNJ-46778212 (designated as compound 17a in the primary literature) was

accomplished in a five-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of JNJ-46778212
The synthetic route for (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)

(aryl)methanone analogues, including JNJ-46778212, is outlined as follows:

Acylation of Amino Alcohol: Racemic amino alcohol 18 is acylated with 2-phenoxyacetyl

chloride to yield intermediate 19. This reaction proceeds with an 89% yield.

Oxidation: The resulting alcohol 19 undergoes oxidation using Dess–Martin periodinane to

form the corresponding ketone 20.

Cyclodehydration: The ketone 20 is then subjected to dehydration to form the bicyclic

oxazole core 21. The combined yield for the oxidation and dehydration steps is 77%.

Boc Protection: The secondary amine of the bicyclic core 21 is protected with a tert-

butyloxycarbonyl (Boc) group.

Final Acylation: Following deprotection of the Boc group, the final acylation step is performed

to yield the target compound 17a (JNJ-46778212).

Starting Materials

Intermediates Final ProductAmino Alcohol 18

Intermediate 19

Acylation
(89% yield)

2-Phenoxyacetyl Chloride

Ketone 20

Dess-Martin
Oxidation Bicyclic Oxazole 21

Dehydration
(77% yield for 2 steps) JNJ-46778212 (17a)

1. Boc Protection
2. Deprotection

3. Final Acylation

Click to download full resolution via product page

Synthetic Pathway of JNJ-46778212.
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Pharmacological Profile
JNJ-46778212 exhibits potent and selective positive allosteric modulation of the mGlu5

receptor. Its in vitro and in vivo pharmacological properties have been extensively

characterized.

In Vitro Pharmacology
The in vitro activity of JNJ-46778212 was assessed using various assays to determine its

potency, efficacy, and selectivity.

Parameter Value Assay

EC50 260 nM

Calcium mobilization in the

presence of EC20 glutamate

(human mGlu5)

Maximal Potentiation 84% of Glutamate Max
Calcium mobilization (human

mGlu5)

Glutamate CRC Shift ~10-fold leftward shift
Calcium mobilization (human

mGlu5)

Binding Affinity (IC50) 4.37 μM
[3H]-mPEPy displacement

(human mGlu5)

mGlu Receptor Selectivity Highly selective for mGlu5
Fold-shift assay at 10 μM

against mGlu1–4, 6–8

Experimental Protocol: Calcium Mobilization Assay
The potency and efficacy of JNJ-46778212 as an mGlu5 PAM were determined by measuring

its ability to potentiate a sub-maximal concentration (EC20) of glutamate in a calcium

mobilization assay using a cell line expressing the human mGlu5 receptor.

Cell Culture: Cells expressing the human mGlu5 receptor are cultured under standard

conditions.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Addition: JNJ-46778212 is added to the cells at various concentrations.

Glutamate Stimulation: An EC20 concentration of glutamate is added to stimulate the mGlu5

receptor.

Signal Detection: Changes in intracellular calcium concentration are measured using a

fluorescence plate reader.

Data Analysis: The EC50 value is calculated from the concentration-response curve of the

potentiation effect.
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Start

Cells expressing hmGlu5

Load with Calcium-sensitive dye

Add JNJ-46778212 (various concentrations)

Add EC20 Glutamate

Measure Fluorescence

Analyze Data (EC50 calculation)

End
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Workflow for the Calcium Mobilization Assay.

Drug Metabolism and Pharmacokinetics (DMPK)
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JNJ-46778212 demonstrated a favorable DMPK profile, supporting its progression as a

preclinical candidate.

Parameter Species Value

Metabolic Stability (%

remaining after 15 min)
Human 15%

Rat 35%

Dog 26%

Plasma Protein Binding (fu) Human 3.2%

Rat 7%

Mouse 24.1%

Dog 9.6%

Brain Tissue Binding (fu,brain) Rat 3.7%

Solubility 30% BCD 8-9 mg/mL

FaSSIF 35 µg/mL

Preclinical Efficacy
JNJ-46778212 was evaluated in multiple preclinical models relevant to schizophrenia and

demonstrated significant in vivo efficacy. For instance, it showed dose-dependent

antipsychotic-like activity in rats at doses ranging from 3 to 56.6 mg/kg, administered orally.

Conclusion
JNJ-46778212 is a potent and selective mGlu5 PAM that was identified as a preclinical

candidate for the treatment of schizophrenia. Its discovery was based on the principle of

stimulus bias, aiming to achieve therapeutic efficacy while avoiding the adverse effects

associated with earlier mGlu5 modulators. The compound possesses a robust in vitro and in

vivo pharmacological profile, coupled with favorable DMPK properties. Although its clinical

development was paused due to toxicology findings at high chronic doses in rats, the discovery
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of JNJ-46778212 represents a significant advancement in the understanding of mGlu5

pharmacology and its potential for treating central nervous system disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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